Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-
Overview
Description
Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-: is an organic compound that belongs to the class of aldehydes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to further reactions to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of peptides and other biologically active compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on the activity and stability of peptides and proteins. It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine.
Molecular Targets and Pathways: The primary molecular target of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is the amino group of peptides and proteins. The Boc group interacts with the amine, forming a stable carbamate linkage that protects the amine from nucleophilic attack.
Comparison with Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]methylbutanoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is unique due to its specific structure, which includes both an aldehyde group and a Boc-protected amine. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the selective protection and subsequent deprotection of amines during multi-step synthetic processes.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m1/s1 |
InChI Key |
WZZUQWBUVSVLRT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.